Increased Lipophilicity of 1-Benzyl-1H-indazole Quantified Against Unsubstituted Indazole
The N1-benzyl substitution of 1-benzyl-1H-indazole results in a substantial and quantifiable increase in lipophilicity compared to the parent 1H-indazole scaffold. This is a critical property for both its use as a building block and for any downstream biological evaluation. While the experimental LogP for 1H-indazole is 1.77 [1], the experimental LogP for 1-benzyl-1H-indazole is 3.08-3.41 [2], representing a calculated difference of +1.31 to +1.64 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.08 - 3.41 |
| Comparator Or Baseline | 1H-Indazole: 1.77 |
| Quantified Difference | +1.31 to +1.64 log units |
| Conditions | Experimental determination / Calculated value |
Why This Matters
A higher LogP value indicates greater lipophilicity, which for procurement means this specific intermediate will exhibit different solubility and partitioning behavior compared to less lipophilic analogs, directly affecting reaction yields and product isolation in non-aqueous synthetic schemes.
- [1] 1H-indazole. PubChem Compound Summary. National Center for Biotechnology Information. Experimental LogP: 1.77. View Source
- [2] 1-benzyl-1H-indazole. 0elem.com Reagent Database. CAS 43120-25-8. LOGP value: 3.0846. View Source
